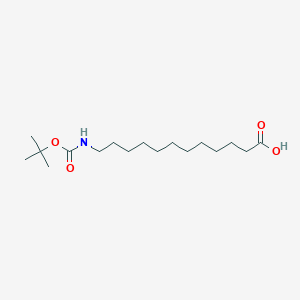

Boc-12-Ado-OH

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

12-[(2-methylpropan-2-yl)oxycarbonylamino]dodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33NO4/c1-17(2,3)22-16(21)18-14-12-10-8-6-4-5-7-9-11-13-15(19)20/h4-14H2,1-3H3,(H,18,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPOZNVKUHYVEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80403191 | |

| Record name | Boc-12-Ado-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18934-81-1 | |

| Record name | Boc-12-Ado-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-t-Butyloxycarbonyl-12-amino-dodecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Role of Boc-12-Ado-OH as a PROTAC Linker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural protein degradation machinery.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[2][3]

This technical guide focuses on the Boc-12-Ado-OH linker, a long-chain alkyl linker, and its mechanism of action in the context of PROTAC design and function. While specific quantitative data for PROTACs utilizing this compound is not extensively published, this guide will provide representative data from PROTACs with similar long-chain alkyl linkers to illustrate the principles of their function.

This compound: Structure and Synthetic Utility

This compound, or 12-(tert-butoxycarbonylamino)dodecanoic acid, is a bifunctional linker characterized by a 12-carbon alkyl chain.[4][5] One terminus features a carboxylic acid, while the other is a Boc-protected amine. This structure provides synthetic versatility in PROTAC assembly. The carboxylic acid can be activated to form a stable amide bond with an amine-containing ligand (either for the POI or the E3 ligase).[4] Subsequently, the Boc protecting group can be removed under acidic conditions to reveal a primary amine, which can then be coupled to the second ligand.[6] This sequential approach allows for the controlled and modular synthesis of PROTACs.[7]

The long alkyl chain of this compound imparts flexibility to the resulting PROTAC molecule. This flexibility can be crucial for allowing the PROTAC to adopt a conformation that facilitates the formation of a productive ternary complex between the POI and the E3 ligase.[2] However, the length of the linker is a critical parameter that must be optimized for each specific POI and E3 ligase pair, as both excessively short and long linkers can be detrimental to degradation efficacy.[8][9]

Mechanism of Action of PROTACs with Alkyl Linkers

The fundamental mechanism of action for a PROTAC involves bringing a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. The linker plays a pivotal role in this process.

A PROTAC with a long-chain alkyl linker, such as one derived from this compound, functions by spanning the distance between the POI and the E3 ligase. The flexibility of the alkyl chain allows the two proteins to orient themselves in a manner that is productive for ubiquitin transfer. The formation of this ternary complex is a critical step, and its stability is a key determinant of the PROTAC's potency.[10]

Below is a Graphviz diagram illustrating the general mechanism of action of a PROTAC.

Quantitative Data for PROTACs with Long-Chain Alkyl Linkers

As previously mentioned, specific data for PROTACs utilizing the this compound linker is limited in publicly available literature. However, studies on PROTACs with varying alkyl chain lengths provide valuable insights into how a linker of this nature might perform. The following tables summarize representative data from the literature for PROTACs with long-chain alkyl or alkyl/ether linkers.

Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) [2]

| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| Alkyl/Ether | < 12 | No degradation | - |

| Alkyl/Ether | 12 - 29 | Submicromolar | - |

| Alkyl/Ether | 21 | 3 | 96 |

| Alkyl/Ether | 29 | 292 | 76 |

Table 2: Impact of Alkyl Linker Length on Estrogen Receptor α (ERα) Degradation [8]

| PROTAC | Linker Length (atoms) | ERα Degradation at 100 nM (%) |

| Compound 11 | 12 | ~60 |

| Compound 12 | 16 | ~80 |

| Compound 13 | 19 | ~50 |

| Compound 14 | 21 | ~40 |

Note: The data in these tables are from different studies and target different proteins, and are intended to be illustrative of the impact of long-chain alkyl linkers.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of PROTACs. The following are representative protocols for key experiments.

Protocol 1: PROTAC Synthesis using a Boc-Protected Alkyl Linker

This protocol describes a general two-step solution-phase synthesis of a PROTAC using a Boc-protected amino-acid linker like this compound.

Step 1: Coupling of the First Ligand to the Linker

-

Materials:

-

This compound

-

Amine-containing E3 ligase ligand (e.g., pomalidomide derivative)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

-

Procedure:

-

Dissolve the E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the Boc-protected intermediate.

-

Step 2: Boc Deprotection and Coupling of the Second Ligand

-

Materials:

-

Boc-protected intermediate from Step 1

-

TFA (Trifluoroacetic acid)

-

DCM (Dichloromethane)

-

Carboxylic acid-containing POI ligand

-

HATU

-

DIPEA

-

Anhydrous DMF

-

-

Procedure:

-

Dissolve the Boc-protected intermediate (1.0 eq) in a 1:1 mixture of TFA and DCM.

-

Stir the solution at room temperature for 1-2 hours.

-

Monitor the deprotection by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

-

Dissolve the resulting amine salt and the POI ligand (1.1 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.

-

Monitor the reaction progress by LC-MS.

-

Purify the final PROTAC product by preparative HPLC.

-

References

- 1. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound, 18934-81-1 | BroadPharm [broadpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 10. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Long-Chain Alkyl Linkers in Targeted Protein Degradation: A Technical Guide Featuring a Boc-12-Ado-OH Analogue

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of bifunctional linker molecules in the rapidly advancing field of targeted protein degradation (TPD). Specifically, it focuses on the application of long-chain aliphatic linkers, exemplified by structures analogous to those derived from Boc-12-Ado-OH, in the design of Proteolysis Targeting Chimeras (PROTACs). By examining a well-characterized BET (Bromodomain and Extra-Terminal domain) protein degrader, ARV-771, which incorporates a long alkyl/ether chain linker, this guide provides a comprehensive overview of the mechanism of action, quantitative biological data, and detailed experimental protocols relevant to the development and evaluation of such protein degraders.

Introduction to Targeted Protein Degradation and the Role of Linkers

Targeted protein degradation is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. PROTACs are heterobifunctional molecules at the heart of this technology. They consist of two distinct ligands connected by a chemical linker: one ligand binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The linker component of a PROTAC is not merely a spacer but plays a crucial role in the efficacy of the degrader. Its length, composition, and attachment points influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability. Long-chain alkyl linkers, such as those derived from this compound, provide flexibility and can span the significant distances often required to bring the POI and E3 ligase into a productive orientation for ubiquitination.

Mechanism of Action: A Case Study of a Long-Chain Linker PROTAC - ARV-771

ARV-771 is a potent and selective degrader of the BET family of proteins (BRD2, BRD3, and BRD4), which are key regulators of gene transcription and are implicated in various cancers. ARV-771 exemplifies a PROTAC with a long, flexible linker that connects a BET-binding moiety to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

The signaling pathway initiated by ARV-771 is as follows:

An In-depth Technical Guide to Boc-12-Ado-OH: A Key Bifunctional Linker in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Boc-12-Ado-OH (tert-Butoxycarbonyl-12-aminododecanoic acid), a versatile bifunctional linker crucial in the fields of peptide synthesis and targeted protein degradation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Data Presentation

This compound is an aliphatic chain featuring a terminal carboxylic acid and a tert-butyloxycarbonyl (Boc) protected amine. This structure allows for sequential, controlled conjugation to two different molecular entities. All quantitative data for this compound is summarized in the table below.

| Property | Value | Citations |

| CAS Number | 18934-81-1 | [1][2][3][4] |

| Molecular Weight | 315.45 g/mol | [1][2][3][5] |

| Molecular Formula | C₁₇H₃₃NO₄ | [1][5] |

| Appearance | White to colorless powder | [1][2] |

| Melting Point | 78-83 °C | [1][2] |

| Purity | ≥98.0% (TLC) | [1][2] |

| Synonyms | 12-(Boc-amino)dodecanoic acid, N-tert-Butoxycarbonyl-12-aminododecanoic acid, Boc-12-aminolauric acid | [1][5] |

Role in PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[6][7] The linker component, for which this compound is a common building block, plays a critical role in the efficacy of the PROTAC by dictating the distance and orientation between the target protein and the E3 ligase.[6][8]

The synthetic utility of this compound lies in its orthogonal protecting groups. The carboxylic acid can be coupled to a primary or secondary amine on one ligand, while the Boc-protected amine remains inert. Following this initial coupling, the Boc group is removed under acidic conditions to reveal the primary amine, which can then be coupled to the second ligand.[1][2][3]

Experimental Protocols

The following are generalized yet detailed experimental protocols for the key reactions involving this compound in the synthesis of a PROTAC. These steps should be performed in an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.

Amide Coupling of Carboxylic Acid

This protocol describes the coupling of the carboxylic acid moiety of this compound to an amine-containing ligand (Ligand 1-NH₂).

Materials:

-

This compound

-

Amine-containing ligand (Ligand 1-NH₂)

-

Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole).[9][10]

-

Base: DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA).[10]

-

Anhydrous solvent: DMF (Dimethylformamide) or DCM (Dichloromethane).

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add the amine-containing ligand (Ligand 1-NH₂) (1.0-1.2 eq).

-

Add the coupling agent, for example, HATU (1.2 eq).

-

Add the base, DIPEA (2.0-3.0 eq), dropwise to the stirred solution.

-

Allow the reaction to stir at room temperature for 2-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., Ethyl Acetate).

-

Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting product (Boc-linker-Ligand 1) by flash column chromatography.

Boc Group Deprotection

This protocol details the removal of the Boc protecting group to reveal a primary amine.

Materials:

-

Boc-linker-Ligand 1 (from the previous step)

-

TFA (Trifluoroacetic acid)

-

Anhydrous DCM (Dichloromethane)

-

(Optional) Scavenger: TIS (Triisopropylsilane)

Procedure:

-

Dissolve the Boc-protected compound (1.0 eq) in anhydrous DCM.

-

Prepare a deprotection solution. A common mixture is 25-50% TFA in DCM (v/v). If the ligand contains sensitive functional groups, scavengers like TIS (2.5-5%) can be added to the TFA solution to trap the reactive tert-butyl cation formed during the reaction.[3][5]

-

Add the TFA solution to the dissolved compound at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction generates CO₂, so the vessel should not be sealed.[3]

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Co-evaporation with toluene or DCM may be necessary to remove residual TFA.

-

The resulting amine will be a trifluoroacetate salt (H₂N-linker-Ligand 1 · TFA), which can often be used in the next step without further purification.

Important Technical Clarification: "Boc" Protecting Group vs. "Boc" Protein

It is critical for researchers in drug development to distinguish between the two common uses of the acronym "Boc":

-

Boc as a Protecting Group: In the context of this compound, "Boc" refers to the tert-butyloxycarbonyl group. This is a chemical moiety used in organic synthesis to temporarily block a reactive amine functional group.

-

Boc as a Protein: In cell biology and signaling, "Boc" refers to the Biregional Cdon-binding protein (also known as Brother of Cdo). This is a cell surface co-receptor involved in the Sonic Hedgehog (Shh) signaling pathway, which is crucial for embryonic development.

There is no functional relationship between the Boc protecting group and the Boc signaling protein. The shared acronym is purely coincidental. Misinterpretation could lead to significant confusion in experimental design and literature review.

References

- 1. Syntheses of 12-aminododecanoic and 11-aminoundecanoic acids from vernolic acid [agris.fao.org]

- 2. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. US5530148A - Synthesis of 12-aminododecanoic acid - Google Patents [patents.google.com]

- 5. chempep.com [chempep.com]

- 6. researchgate.net [researchgate.net]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. symeres.com [symeres.com]

- 9. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]

- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

The Alkane Advantage: A Technical Guide to Alkane Chain Linkers in PROTAC Design

For Researchers, Scientists, and Drug Development Professionals

The strategic design of the linker is a critical determinant of efficacy for Proteolysis Targeting Chimeras (PROTACs). Among the various linker classes, simple alkane chains have emerged as a foundational and versatile scaffold. Their inherent flexibility and lipophilicity significantly influence a PROTAC's physicochemical properties, including cell permeability, solubility, and ultimately, its ability to induce target protein degradation. This technical guide provides an in-depth exploration of the key features of alkane chain linkers in PROTAC design, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

The Dual Nature of Alkane Linkers: Balancing Physicochemical Properties

Alkyl linkers, composed of saturated hydrocarbon chains, offer a straightforward and synthetically accessible means of connecting the target protein-binding ligand to the E3 ligase-recruiting moiety.[1][2] Their primary characteristics—flexibility and hydrophobicity—present both advantages and challenges in PROTAC development.

The inherent flexibility of an alkane chain allows the PROTAC molecule to adopt a wide range of conformations. This conformational freedom can be advantageous in facilitating the formation of a stable ternary complex between the target protein and the E3 ligase, a prerequisite for ubiquitination and subsequent degradation.[2] However, excessive flexibility can also lead to an entropic penalty upon binding, potentially destabilizing the ternary complex.[2]

The hydrophobic nature of alkane linkers generally enhances cell permeability, a crucial factor for PROTACs targeting intracellular proteins.[3] By minimizing the polar surface area, alkane-linked PROTACs can more readily traverse the lipid bilayer of the cell membrane. However, this increased lipophilicity often comes at the cost of reduced aqueous solubility, which can pose challenges for formulation and bioavailability.[4] Therefore, a key aspect of PROTAC design involves optimizing the alkane linker to strike a delicate balance between these opposing properties.

Impact of Alkane Linker Length on PROTAC Efficacy: A Quantitative Perspective

The length of the alkane linker is a paramount parameter that dictates the efficacy of a PROTAC. An optimal linker length is required to correctly orient the target protein and the E3 ligase to facilitate efficient ubiquitin transfer.[5] A linker that is too short may lead to steric clashes, preventing the formation of a productive ternary complex.[5] Conversely, an overly long linker might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E2 ubiquitin-conjugating enzyme.[6]

The optimal linker length is target-dependent and must be determined empirically for each new PROTAC system. The following tables summarize quantitative data from studies investigating the impact of alkane and related flexible linker lengths on the degradation of different target proteins.

| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |

| 9 | ~50% | >10 |

| 12 | ~75% | ~5 |

| 16 | ~95% | ~1 |

| 19 | ~70% | ~5 |

| 21 | ~60% | >10 |

Table 1: Comparative efficacy of Estrogen Receptor α (ERα)-targeting PROTACs with different linker lengths. A 16-atom linker demonstrated the most potent degradation and inhibition of cell proliferation.[7][8]

| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| < 12 | No degradation observed | - |

| 21 | 3 | 96% |

| 29 | 292 | 76% |

Table 2: Degradation potency of TANK-binding kinase 1 (TBK1)-targeting PROTACs. A 21-atom linker exhibited the highest potency, with linkers shorter than 12 atoms showing no activity.[2][7]

Experimental Protocols for Characterizing Alkane-Linked PROTACs

The development and optimization of PROTACs with alkane linkers necessitate a suite of robust experimental assays to characterize their binding, permeability, and degradation activity. The following are detailed methodologies for key experiments.

Western Blot Analysis for Protein Degradation

This protocol is a standard method to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.[9][10]

Materials:

-

Cultured cells expressing the target protein

-

PROTAC of interest

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA or Bradford protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a concentration range of the PROTAC (e.g., 0, 10, 100, 1000 nM) for a specified duration (e.g., 24 hours). Include a DMSO vehicle control.

-

Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and add lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.

-

SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane with TBST, add ECL substrate, and visualize the protein bands using an imaging system. Quantify band intensities to determine the extent of protein degradation.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions, including the formation of the PROTAC-induced ternary complex.[1][11][12]

Materials:

-

SPR instrument and sensor chips (e.g., Biacore)

-

Purified, biotinylated E3 ligase

-

Purified target protein

-

PROTAC of interest

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

E3 Ligase Immobilization: Immobilize the biotinylated E3 ligase onto a streptavidin-coated sensor chip.

-

Binary Interaction Analysis: To determine the binding affinity of the PROTAC to the E3 ligase and the target protein separately, inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface. In a separate experiment, immobilize the target protein and inject the PROTAC.

-

Ternary Complex Formation: To measure the formation of the ternary complex, inject a series of solutions containing a fixed concentration of the target protein and varying concentrations of the PROTAC over the immobilized E3 ligase surface.

-

Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions. The cooperativity of ternary complex formation can be calculated by comparing the KD values.[11]

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the PROTAC-induced ternary complex formation, including binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).[1][13][14]

Materials:

-

Isothermal titration calorimeter

-

Purified E3 ligase

-

Purified target protein

-

PROTAC of interest

-

Dialysis buffer

Procedure:

-

Sample Preparation: Dialyze all proteins and the PROTAC into the same buffer to minimize heats of dilution.

-

Binary Titrations: To determine the binary binding affinities, titrate the PROTAC into the sample cell containing either the E3 ligase or the target protein.

-

Ternary Titration: To characterize the ternary complex, pre-saturate the E3 ligase with the PROTAC and titrate this complex into the sample cell containing the target protein.

-

Data Analysis: Integrate the heat pulses to generate a binding isotherm. Fit the data to a suitable binding model to determine the thermodynamic parameters. Cooperativity can be assessed by comparing the binding affinities from binary and ternary experiments.[15]

NanoBRET™ Assay for Live-Cell Ternary Complex Formation

The NanoBRET™ assay is a live-cell, bioluminescence resonance energy transfer (BRET)-based method to monitor the formation of the ternary complex in real-time.[16][17][18]

Materials:

-

HEK293 cells

-

Expression vectors for NanoLuc®-E3 ligase and HaloTag®-target protein fusions

-

Transfection reagent

-

NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand

-

PROTAC of interest

-

Luminometer with appropriate filters

Procedure:

-

Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-E3 ligase and HaloTag®-target protein expression vectors.

-

Cell Plating: Plate the transfected cells into a 96-well plate.

-

Ligand and PROTAC Addition: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate. Then, add a dilution series of the PROTAC.

-

Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.

-

Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the NanoBRET™ ratio indicates ternary complex formation.

Caco-2 Permeability Assay

This cell-based assay is widely used to predict the intestinal absorption of drugs and can be adapted to assess the permeability of PROTACs.[19][20][21]

Materials:

-

Caco-2 cells

-

Transwell® inserts

-

Cell culture medium

-

Hanks' Balanced Salt Solution (HBSS)

-

PROTAC of interest

-

LC-MS/MS system

Procedure:

-

Cell Seeding and Differentiation: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation into a polarized monolayer.

-

Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

-

Permeability Assay: Add the PROTAC solution to the apical (A) side of the monolayer and fresh HBSS to the basolateral (B) side to measure A-to-B permeability. Conversely, add the PROTAC to the basolateral side and fresh buffer to the apical side to measure B-to-A permeability.

-

Sample Analysis: At various time points, collect samples from the receiver compartment and analyze the concentration of the PROTAC using LC-MS/MS.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the permeability of the PROTAC.

Visualizing the PROTAC Mechanism and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the PROTAC signaling pathway and key experimental workflows.

Caption: PROTAC-mediated protein degradation pathway.

Caption: Western blot workflow for degradation analysis.

Caption: SPR workflow for ternary complex analysis.

Conclusion

Alkane chain linkers represent a fundamental and powerful tool in the design of effective PROTACs. Their inherent flexibility and lipophilicity can be strategically manipulated to optimize a PROTAC's physicochemical properties and degradation efficacy. A thorough understanding of the impact of linker length, coupled with the application of rigorous experimental methodologies, is essential for the rational design of novel and potent protein degraders. This guide provides a foundational framework for researchers to navigate the complexities of alkane linker design and to advance the development of next-generation targeted protein degradation therapies.

References

- 1. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aragen.com [aragen.com]

- 12. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 15. Analysis of Cooperativity by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]

- 17. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]

- 18. selvita.com [selvita.com]

- 19. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]

- 20. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 21. benchchem.com [benchchem.com]

The Sentinel of Synthesis: An In-depth Technical Guide to the Boc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. Among the arsenal of tools available to the modern chemist, the tert-butoxycarbonyl (Boc) protecting group stands as a stalwart guardian for amines. Its widespread adoption in academic research and the pharmaceutical industry is a testament to its reliability, versatility, and the mild conditions under which it can be both introduced and removed. This technical guide provides a comprehensive overview of the Boc protecting group, from its fundamental chemical principles to detailed experimental protocols and its critical role in complex molecular synthesis.

Core Principles of the Boc Protecting Group

The Boc group, chemically a tert-butyl carbamate, serves to temporarily render an amine nucleophilically and basicity inactive. This allows for chemical transformations to be carried out on other parts of a molecule without interference from the otherwise reactive amine functionality. The efficacy of the Boc group lies in its unique electronic and steric properties. The bulky tert-butyl group provides steric hindrance, while the carbamate linkage withdraws electron density from the nitrogen atom, diminishing its nucleophilicity and basicity.[1]

The introduction of the Boc group is most commonly achieved through the reaction of an amine with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).[1] This reaction is typically performed under basic conditions to enhance the nucleophilicity of the amine. Conversely, the removal of the Boc group, or deprotection, is readily accomplished under acidic conditions. The stability of the resulting tert-butyl cation is a key thermodynamic driving force for this cleavage.[2] This acid-lability is a defining characteristic of the Boc group and forms the basis of its orthogonality with other protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz) group.[3]

Boc Protection and Deprotection: Mechanisms and Workflows

The logical progression of a synthetic sequence involving a Boc-protected amine follows a straightforward workflow: protection of the amine, execution of the desired chemical transformation(s) on the protected substrate, and finally, deprotection to reveal the free amine.

Boc Protection Signaling Pathway

The protection of a primary amine with Boc anhydride proceeds through a nucleophilic acyl substitution mechanism. The reaction can be catalyzed by a base, which deprotonates the amine, increasing its nucleophilicity.

Boc Deprotection Signaling Pathway

The acid-catalyzed deprotection of a Boc-protected amine is a facile process that regenerates the free amine. The formation of a stable tert-butyl carbocation is a key driving force for this reaction.

General Experimental Workflow

The following diagram illustrates a typical experimental workflow for the protection and subsequent deprotection of an amine using the Boc group.

Quantitative Data on Boc Protection and Deprotection

The efficiency of Boc protection and deprotection can be influenced by various factors, including the nature of the amine substrate, the choice of reagents, and the reaction conditions. The following tables summarize quantitative data from various sources to provide a comparative overview.

Table 1: Boc Protection of Various Amines with (Boc)₂O

| Amine Substrate | Base | Solvent | Time (h) | Yield (%) | Reference |

| Pyrrolidine | Triethylamine | Dichloromethane | 1 | 100 | [2] |

| 3-Aminopropylene | NaOH (aq) | Tetrahydrofuran | 0.5 | - | [2] |

| Aniline | - | Methanol | - | - | [4] |

| p-Toluidine | - | CD₃OD | - | 70-fold faster than in CDCl₃ | [4] |

| Secondary Aromatic Amines | - | Alcoholic Solvent | 24-48 | - | [4] |

Table 2: Boc Deprotection of Various Amines

| Boc-Protected Amine | Deprotection Reagent | Solvent | Time | Yield (%) | Reference |

| N-Boc Diethanolamine Derivative | 4M HCl in 1,4-Dioxane | Dioxane/Methanol | 2-3 h | - | [3] |

| Generic Boc-Amine | 4M HCl in Dioxane | Dioxane | 2 h | 91 | [5] |

| Generic Boc-Amine | 4M HCl in Dioxane | Dioxane | 16-64 h | 100 | [5] |

| Generic Boc-Amine | TFA | Dichloromethane | 2 h | 60 | [6] |

| Generic Boc-Amine | TFA | Dichloromethane | 18 h | 87 | [6] |

| N-Boc Amino Acids/Peptides | 4M HCl in Dioxane | Dioxane | 30 min | - | [7] |

| N-Boc Amino Acids/Peptides | TFA (2 equiv.) | Ionic Liquid | 10 min | High | [1] |

Table 3: Stability of the Boc Group

| Condition | Stability | Notes | Reference |

| Strong Bases (e.g., NaOH, LDA) | Stable | The carbamate is resistant to basic hydrolysis. | [8] |

| Nucleophiles (e.g., RLi, Grignards) | Stable | The carbonyl of the carbamate is not sufficiently electrophilic. | [8] |

| Catalytic Hydrogenation (e.g., H₂/Pd) | Stable | This allows for the orthogonal deprotection of Cbz groups. | [8] |

| Strong Acids (e.g., TFA, HCl) | Labile | Cleavage occurs readily at room temperature. | [9] |

| Lewis Acids (e.g., ZnBr₂, TMSI) | Labile | Can be used for deprotection under milder conditions. | [9] |

| pH < 4 | Potentially Unstable | The stability is pH-dependent and cleavage can occur at low pH. | [10] |

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments involving the Boc protecting group.

Protocol 1: Boc Protection of an Amine using (Boc)₂O and DMAP

This protocol describes a general procedure for the N-Boc protection of a primary or secondary amine using di-tert-butyl dicarbonate in the presence of 4-(dimethylamino)pyridine (DMAP) as a catalyst.

Materials:

-

Amine (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

-

Triethylamine (Et₃N) (1.5 eq, optional, can be used as a base)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the amine (1.0 eq) in anhydrous DCM or THF in a round-bottom flask equipped with a magnetic stir bar.

-

Add DMAP (0.1 eq) and triethylamine (1.5 eq, if used) to the solution.

-

Slowly add a solution of (Boc)₂O (1.1 - 1.5 eq) in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-12 hours).

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel if necessary.[2]

Protocol 2: Boc Deprotection of an Amine using Trifluoroacetic Acid (TFA)

This protocol outlines a standard procedure for the removal of the Boc protecting group using trifluoroacetic acid in dichloromethane.

Materials:

-

Boc-protected amine (1.0 eq)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for neutralization)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Toluene (for azeotropic removal of residual TFA)

Procedure:

-

Dissolve the Boc-protected amine (1.0 eq) in DCM in a round-bottom flask.

-

Add TFA to the solution. A common concentration is 20-50% TFA in DCM (v/v).

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, remove the DCM and excess TFA under reduced pressure. To ensure complete removal of TFA, co-evaporate the residue with toluene (2-3 times).

-

To obtain the free amine, dissolve the residue in an appropriate organic solvent (e.g., DCM or ethyl acetate) and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.

-

Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate the solvent under reduced pressure to yield the deprotected amine. Further purification may be performed if necessary.[6]

Protocol 3: Boc Deprotection of an Amine using HCl in Dioxane

This protocol provides an alternative method for Boc deprotection using a solution of hydrogen chloride in 1,4-dioxane. This method often yields the hydrochloride salt of the amine directly.

Materials:

-

Boc-protected amine (1.0 eq)

-

4M HCl in 1,4-dioxane

-

Methanol (optional, as a co-solvent)

-

Diethyl ether (for precipitation)

Procedure:

-

Dissolve the Boc-protected amine (1.0 eq) in a minimal amount of a suitable solvent such as dioxane or methanol.

-

Add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents of HCl) to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 1 to 4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the hydrochloride salt of the deprotected amine often precipitates from the reaction mixture.

-

The precipitate can be collected by filtration and washed with a non-polar solvent like diethyl ether to remove any non-polar impurities.

-

Alternatively, the solvent can be removed under reduced pressure to yield the crude amine hydrochloride salt.[3][5][7]

Conclusion

The Boc protecting group remains an indispensable tool in the repertoire of the synthetic chemist. Its ease of introduction, stability to a wide range of reaction conditions, and facile, selective removal under acidic conditions make it a preferred choice for the protection of amines in a multitude of synthetic applications, from the synthesis of complex natural products to the industrial-scale production of pharmaceuticals. A thorough understanding of its chemistry, reaction mechanisms, and the nuances of its application and removal, as detailed in this guide, is crucial for its effective utilization in advancing chemical synthesis and drug discovery.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]

- 3. benchchem.com [benchchem.com]

- 4. wuxibiology.com [wuxibiology.com]

- 5. Boc Deprotection - HCl [commonorganicchemistry.com]

- 6. Boc Deprotection - TFA [commonorganicchemistry.com]

- 7. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. Reddit - The heart of the internet [reddit.com]

The Advent of Targeted Protein Degradation: An In-depth Technical Guide to PROTAC Technology and Linker Molecules

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic intervention is undergoing a paradigm shift, moving beyond traditional occupancy-driven inhibition to event-driven pharmacology. At the forefront of this revolution is the groundbreaking Proteolysis Targeting Chimera (PROTAC) technology. PROTACs are heterobifunctional molecules that, instead of merely blocking a protein's function, co-opt the cell's own machinery to selectively eliminate disease-causing proteins. This technical guide provides a comprehensive overview of PROTAC technology, with a particular focus on the critical role of the linker molecule, offering insights into the design, evaluation, and optimization of these next-generation therapeutics.

The PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs operate by inducing proximity between a target protein of interest (POI) and an E3 ubiquitin ligase.[1] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[1][2] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target proteins, leading to potent and sustained pharmacological effects at sub-stoichiometric concentrations.[3]

The core components of a PROTAC are:

-

A Warhead: A ligand that binds to the target protein of interest (POI).

-

An Anchor: A ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[4]

-

A Linker: A chemical moiety that connects the warhead and the anchor.[5][6]

The formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) is the cornerstone of PROTAC-mediated protein degradation.[7][8] The efficiency of this process is heavily influenced by the intricate interplay of binding affinities and the concept of cooperativity.

Figure 1: PROTAC-mediated protein degradation pathway.

The Pivotal Role of the Linker Molecule

The linker is far more than a passive tether; it is a critical determinant of a PROTAC's biological activity.[5][6] The length, composition, rigidity, and attachment points of the linker profoundly influence:

-

Ternary Complex Formation and Stability: The linker dictates the spatial orientation of the POI and E3 ligase, impacting the stability and productivity of the ternary complex.[4]

-

Physicochemical Properties: The linker's chemical nature affects solubility, a crucial factor for drug development. Hydrophilic linkers like polyethylene glycol (PEG) can enhance aqueous solubility.[9][10]

-

Cell Permeability: The linker influences the PROTAC's ability to cross the cell membrane. A balance between hydrophilicity and lipophilicity is often required, with some linkers exhibiting a "chameleon effect" to navigate both aqueous and lipid environments.

-

Pharmacokinetics and Pharmacodynamics (PK/PD): The linker's stability and properties can affect the overall exposure and efficacy of the PROTAC in vivo.

Types of Linkers

PROTAC linkers can be broadly categorized based on their flexibility and chemical composition:

-

Flexible Linkers:

-

Rigid Linkers:

-

Cyclic Moieties: Incorporating structures like piperazine or piperidine can constrain the linker's conformation, potentially pre-organizing the PROTAC for optimal binding.

-

Aromatic Systems: Phenyl rings can introduce rigidity and facilitate favorable π-π stacking interactions within the ternary complex.

-

-

"Clickable" Linkers:

-

The use of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the modular and efficient synthesis of PROTAC libraries with diverse linkers. The resulting triazole ring is metabolically stable.

-

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]

- 4. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

The Emergence of a Crucial Linker: A Technical Guide to the Role of Boc-12-Ado-OH in Modern Drug Development

Introduction: While a singular, celebrated discovery narrative for N-Boc-12-aminododecanoic acid (Boc-12-Ado-OH) is not prominent in scientific literature, its significance has grown in lockstep with the rise of two revolutionary therapeutic modalities: Proteolysis Targeting Chimeras (PROTACs) and long-acting peptide therapeutics. This technical guide delves into the development history of these fields, highlighting the indispensable role of chemical linkers like this compound. We will explore the experimental protocols that underpin these technologies and present key data that demonstrate their impact.

The PROTAC Revolution: A New Paradigm in Targeted Protein Degradation

The concept of PROTACs was first introduced in 2001 by Kathleen Sakamoto, Craig Crews, and Raymond Deshaies. This groundbreaking technology offered a novel approach to drug discovery by co-opting the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.

A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. This compound serves as a versatile aliphatic linker, providing the necessary spacing and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

Signaling Pathway of PROTAC-Mediated Protein Degradation

Caption: PROTAC-mediated protein degradation pathway.

Key Quantitative Data for PROTAC Clinical Candidates

The development of PROTACs has led to several promising clinical candidates. Below is a summary of data for two notable examples, bavdegalutamide (ARV-110) and vepdegestrant (ARV-471).

| Compound | Target | Indication | Phase of Development | Key Efficacy Data | Reference |

| Bavdegalutamide (ARV-110) | Androgen Receptor (AR) | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Phase 1/2 | In patients with AR T878A/S and/or H875Y mutations, PSA50 response rate was 46%. | [1][2] |

| Vepdegestrant (ARV-471) | Estrogen Receptor (ER) | ER+/HER2- Breast Cancer | Phase 3 | Clinical Benefit Rate (CBR) of 40% in CDK4/6 inhibitor-pretreated patients. | [3] |

Experimental Protocol: In Vitro PROTAC-Mediated Ubiquitination Assay

This protocol describes a general method to assess the ability of a PROTAC to induce the ubiquitination of a target protein in vitro.

1. Reagents and Materials:

-

Recombinant human E1 activating enzyme (e.g., UBE1)

-

Recombinant human E2 conjugating enzyme (e.g., UbcH5a)

-

Recombinant human E3 ligase (e.g., VHL or Cereblon complex)

-

Recombinant target protein

-

PROTAC of interest

-

Ubiquitin

-

ATP

-

Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)

-

SDS-PAGE gels and buffers

-

Western blot apparatus and reagents

-

Primary antibody against the target protein

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

2. Procedure:

-

Prepare a reaction mixture containing the ubiquitination buffer, E1 enzyme, E2 enzyme, E3 ligase, target protein, and ubiquitin.

-

Add the PROTAC of interest at various concentrations. Include a vehicle control (e.g., DMSO).

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with the primary antibody against the target protein.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and visualize the results. An increase in high molecular weight bands corresponding to the ubiquitinated target protein indicates successful PROTAC activity.

Caption: Workflow for an in vitro ubiquitination assay.

Extending Therapeutic Half-Life: The Role of Fatty Acid Linkers in Peptide Drugs

Native peptides often have short in vivo half-lives due to rapid enzymatic degradation and renal clearance. A successful strategy to overcome this limitation is the conjugation of a fatty acid chain to the peptide backbone. This modification promotes binding to serum albumin, effectively increasing the hydrodynamic radius of the peptide and protecting it from degradation and clearance. This compound represents a building block that can be used in the synthesis of such lipidated peptides.

The development of long-acting glucagon-like peptide-1 (GLP-1) receptor agonists, such as liraglutide and semaglutide, exemplifies the success of this approach in treating type 2 diabetes and obesity.

Pharmacokinetic Data of Liraglutide and Semaglutide

The addition of a fatty acid linker dramatically improves the pharmacokinetic profile of these drugs, allowing for less frequent administration.

| Drug | Linker and Fatty Acid | Half-life | Dosing Frequency | Bioavailability (Subcutaneous) | Reference |

| Liraglutide | γ-Glu linker with C16 fatty acid | ~13 hours | Once daily | ~55% | [4] |

| Semaglutide | C18 diacid fatty acid with a short PEG linker | ~7 days | Once weekly | ~89% | [5][6] |

Experimental Protocol: Synthesis of a Lipidated Peptide (General Scheme)

This protocol outlines a general solid-phase peptide synthesis (SPPS) approach for creating a peptide conjugated to a fatty acid linker like this compound.

1. Reagents and Materials:

-

Fmoc-protected amino acids

-

Solid-phase synthesis resin (e.g., Rink amide resin)

-

This compound

-

Coupling reagents (e.g., HBTU, HOBt)

-

Base (e.g., DIPEA)

-

Deprotection reagent (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

-

Solvents (DMF, DCM)

-

HPLC for purification

-

Mass spectrometer for characterization

2. Procedure:

-

Swell the resin in DMF.

-

Deprotect the Fmoc group from the resin using 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF.

-

Couple the first Fmoc-protected amino acid using coupling reagents and a base in DMF.

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

-

For the final coupling step, use this compound instead of an Fmoc-amino acid.

-

After the final coupling, wash the resin with DCM.

-

Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

-

Precipitate the crude peptide in cold ether, centrifuge, and decant the ether.

-

Purify the peptide by reverse-phase HPLC.

-

Confirm the identity and purity of the final lipidated peptide by mass spectrometry and analytical HPLC.

Caption: General workflow for solid-phase synthesis of a lipidated peptide.

Conclusion

This compound stands as a testament to the crucial role of enabling chemical tools in the advancement of novel therapeutics. While it may not have a singular, celebrated moment of discovery, its application as a linker has been fundamental to the development of both PROTACs and long-acting peptide drugs. The ability to rationally design and synthesize molecules that can hijack cellular machinery or dramatically improve the pharmacokinetic properties of biologics represents a significant leap forward in medicine. As our understanding of disease biology deepens, the demand for versatile and reliable chemical building blocks like this compound will undoubtedly continue to grow, paving the way for the next generation of innovative therapies.

References

- 1. ascopubs.org [ascopubs.org]

- 2. urotoday.com [urotoday.com]

- 3. Arvinas and Pfizer Announce PROTAC® Protein Degrader ARV-471 Continues to Demonstrate Encouraging Clinical Benefit Rate in Patients with Locally Advanced or Metastatic ER+/HER2- Breast Cancer | Pfizer [pfizer.com]

- 4. Liraglutide in Type 2 Diabetes Mellitus: Clinical Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Semaglutide - Wikipedia [en.wikipedia.org]

- 6. Clinical Pharmacokinetics of Semaglutide: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Synthesis of PROTACs Using the Boc-12-Ado-OH Linker

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[1][] A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step that leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[4]

The linker is a crucial determinant of a PROTAC's efficacy, influencing not only the stability and geometry of the ternary complex but also the molecule's overall physicochemical properties such as solubility and cell permeability.[5] Among the various types of linkers, aliphatic chains like Boc-12-Ado-OH (12-(tert-butoxycarbonylamino)dodecanoic acid) offer a straightforward and versatile option for systematically varying linker length and composition.[6][7]

This compound is an alkane linker featuring a terminal carboxylic acid and a Boc-protected amine.[8][9] This bifunctional nature allows for a controlled, sequential coupling of the two ligands. The carboxylic acid can be readily coupled to an amine-functionalized ligand using standard amide bond formation chemistry. Subsequently, the Boc protecting group can be removed under mild acidic conditions to expose a primary amine, which is then available for coupling to a carboxyl-functionalized ligand.[6][8]

These application notes provide a detailed protocol for the synthesis of PROTACs using the this compound linker, focusing on a solid-phase synthesis approach that facilitates purification and allows for the potential for parallel synthesis.

Data Presentation

The following tables provide illustrative quantitative data for a representative solid-phase PROTAC synthesis campaign. Actual results will vary depending on the specific ligands and reaction conditions employed.

Table 1: Key Reagents and Molar Equivalents for Solid-Phase Synthesis

| Step | Reagent | Molar Equivalence (relative to resin loading) | Purpose |

| Ligand 1 Immobilization | POI or E3 Ligand 1 (with -COOH) | 2.0 | First binding moiety |

| HATU | 1.9 | Coupling agent | |

| DIPEA | 4.0 | Base | |

| Linker Coupling | This compound | 3.0 | Linker |

| HATU | 2.9 | Coupling agent | |

| DIPEA | 6.0 | Base | |

| Ligand 2 Coupling | POI or E3 Ligand 2 (with -COOH) | 3.0 | Second binding moiety |

| HATU | 2.9 | Coupling agent | |

| DIPEA | 6.0 | Base |

Table 2: Representative Yield and Purity Data

| PROTAC Identifier | Crude Product (mg) | Purified Product (mg) | Overall Yield (%) | Final Purity (HPLC) |

| PROTAC-A-1 | 105 | 38 | 21 | >98% |

| PROTAC-A-2 | 98 | 31 | 17 | >99% |

| PROTAC-A-3 | 112 | 42 | 23 | >97% |

Experimental Protocols

The following protocols outline a general solid-phase synthesis strategy for constructing a PROTAC using the this compound linker. This example assumes the first ligand is immobilized via a carboxylic acid and the second ligand is coupled via its carboxylic acid.

Materials and Equipment:

-

This compound

-

POI and E3 ligase ligands with appropriate functional groups (-NH2 or -COOH)

-

Rink Amide resin or equivalent

-

Solid-phase synthesis vessel

-

Orbital shaker

-

Standard laboratory glassware

-

Reagents for amide coupling: HATU, DIPEA

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Boc deprotection solution: 20-50% Trifluoroacetic acid (TFA) in DCM

-

Cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)

-

Cold diethyl ether

-

HPLC system for purification

-

LC-MS and NMR for characterization

Protocol 1: Immobilization of Ligand 1 on Solid Support

-

Resin Preparation: Swell Rink Amide resin in DMF for 30 minutes in a solid-phase synthesis vessel.

-

Ligand Activation: In a separate vial, dissolve the first ligand (containing a carboxylic acid, 2.0 eq.), HATU (1.9 eq.), and DIPEA (4.0 eq.) in DMF.

-

Coupling Reaction: Add the activated ligand solution to the swollen resin. Shake the mixture at room temperature for 4-16 hours.

-

Washing: Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

Protocol 2: Linker Attachment

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin and expose the amine. Wash the resin as in Protocol 1, step 4.

-

Linker Activation: In a separate vial, dissolve this compound (3.0 eq.), HATU (2.9 eq.), and DIPEA (6.0 eq.) in DMF.

-

Coupling Reaction: Add the activated linker solution to the resin and shake at room temperature for 2-4 hours.

-

Washing: Drain the reaction solution and wash the resin as in Protocol 1, step 4.

Protocol 3: Coupling of Ligand 2

-

Boc Deprotection: Treat the resin with 20-50% TFA in DCM for 1 hour to remove the Boc protecting group from the linker.

-

Washing and Neutralization: Wash the resin with DCM (3x). Neutralize the resin by washing with 10% DIPEA in DCM (3x), followed by DCM (3x) and DMF (3x).

-

Ligand Activation: In a separate vial, dissolve the second ligand (containing a carboxylic acid, 3.0 eq.), HATU (2.9 eq.), and DIPEA (6.0 eq.) in DMF.

-

Coupling Reaction: Add the activated second ligand solution to the resin and shake at room temperature for 16 hours.

-

Final Wash: Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.

Protocol 4: Cleavage and Purification

-

Cleavage: Treat the dry resin with a freshly prepared cleavage cocktail (e.g., 95% TFA / 2.5% H₂O / 2.5% TIS) for 2-3 hours at room temperature.

-

Product Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a centrifuge tube containing cold diethyl ether to precipitate the crude PROTAC.

-

Isolation: Centrifuge the mixture to pellet the solid product. Decant the ether and wash the pellet with cold ether two more times.

-

Drying: Dry the crude product under a stream of nitrogen or in a vacuum desiccator.

-

Purification: Purify the crude PROTAC by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the final product using LC-MS and NMR spectroscopy.

Mandatory Visualizations

Caption: PROTAC mechanism of action leading to targeted protein degradation.

References

- 1. advancedchemtech.com [advancedchemtech.com]

- 3. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. benchchem.com [benchchem.com]

- 6. This compound, 18934-81-1 | BroadPharm [broadpharm.com]

- 7. Aliphatic Linkers | BroadPharm [broadpharm.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | TargetMol [targetmol.com]

Application Notes and Protocols for Boc-12-Ado-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-12-Ado-OH, chemically known as 12-(tert-butoxycarbonylamino)dodecanoic acid, is a valuable bifunctional linker for applications in solid-phase peptide synthesis (SPPS) and the construction of complex biomolecules, such as Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its linear C12 alkyl chain provides a significant hydrophobic spacer, which can be critical for modulating the physicochemical properties of the final conjugate, including its solubility and membrane permeability. The terminal carboxylic acid allows for its conjugation to a primary amine, while the Boc-protected amine at the other end enables its incorporation into a growing peptide chain using standard Boc-SPPS chemistry.[1]

This document provides detailed application notes and protocols for the efficient incorporation of this compound into peptide sequences using Boc-based solid-phase synthesis strategies.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Synonym | 12-(Boc-amino)dodecanoic acid | [2] |

| CAS Number | 18934-81-1 | [2][3] |

| Molecular Formula | C17H33NO4 | [3] |

| Molecular Weight | 315.45 g/mol | [2][3] |

| Appearance | Colorless to white powder | [2][3] |

| Melting Point | 78-83 °C | [2][3] |

| Solubility | Soluble in common organic solvents like DMF and DCM | [] |

| Storage Temperature | 2-8°C | [2] |

Core Principles of Boc-SPPS for this compound Incorporation

The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a foundational method in solid-phase peptide synthesis.[5][6] This approach utilizes the acid-labile Boc group for the temporary protection of the α-amino group of the amino acid or linker being coupled.[5][7] The side-chain protecting groups are typically benzyl-based and require a stronger acid, such as anhydrous hydrogen fluoride (HF), for their removal during the final cleavage step.[7][8] This graduated acid lability is the cornerstone of the Boc-SPPS strategy.[6]

The incorporation of this compound follows the standard Boc-SPPS cycle, which consists of three main steps:

-

Deprotection: Removal of the N-terminal Boc group from the resin-bound peptide chain using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[5][8]

-

Neutralization: Neutralization of the resulting trifluoroacetate salt with a hindered organic base, such as diisopropylethylamine (DIEA), to liberate the free amine.[5][7]

-

Coupling: Acylation of the free N-terminal amine with the incoming this compound, which has been pre-activated with a coupling reagent.[5][8]

Experimental Protocols

The following protocols are generalized for the incorporation of this compound onto a resin-bound peptide. Modifications may be necessary depending on the specific peptide sequence and the scale of the synthesis.

Materials and Reagents

-

This compound

-

Peptide-resin with a free N-terminal amine

-

Solvents:

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

-

Deprotection Reagent:

-

50% (v/v) Trifluoroacetic acid (TFA) in DCM

-

-

Neutralization Reagent:

-

10% (v/v) Diisopropylethylamine (DIEA) in DMF

-

-

Coupling Reagents (choose one):

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

DCC (N,N'-Dicyclohexylcarbodiimide) with HOBt (Hydroxybenzotriazole)

-

-

Washing Solvents:

-

DMF

-

DCM

-

Methanol (MeOH)

-

Protocol 1: Boc Deprotection of the Peptide-Resin

-

Swell the peptide-resin in DCM for 30 minutes.

-

Drain the DCM.

-

Add the deprotection solution (50% TFA in DCM) to the resin and agitate for 2 minutes.

-

Drain the deprotection solution.

-

Add fresh deprotection solution and agitate for 20-30 minutes.[8]

-

Drain the solution and wash the resin thoroughly with DCM (3x) followed by DMF (3x).

Protocol 2: Neutralization of the Peptide-Resin

-

To the deprotected peptide-resin, add the neutralization solution (10% DIEA in DMF).

-

Agitate for 2 minutes.

-

Drain the solution.

-

Repeat the neutralization step one more time.

-

Wash the resin thoroughly with DMF (5x).

Protocol 3: Coupling of this compound

This protocol describes the use of HBTU as the coupling reagent.

-

In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) and HBTU (3 equivalents) in a minimal amount of DMF.

-

Add DIEA (6 equivalents) to the solution to activate the this compound.

-

Immediately add the activated this compound solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 1-4 hours at room temperature.

-

Monitor the completion of the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless or yellow) indicates a complete reaction.

-

Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).

-

Dry the resin under vacuum.

Summary of Reaction Parameters

The following table provides a general overview of the reaction parameters for the incorporation of this compound.

| Parameter | Reagent/Condition | Equivalents/Concentration | Time |

| Deprotection | TFA in DCM | 50% (v/v) | 20-30 min |

| Neutralization | DIEA in DMF | 10% (v/v) | 2 x 2 min |

| Coupling (HBTU) | This compound | 3 eq | 1-4 hours |

| HBTU | 3 eq | ||

| DIEA | 6 eq |

Workflow and Diagrams

The overall workflow for a single cycle of this compound incorporation in SPPS is depicted below.

The logical relationship of the key steps in the overall synthesis of a peptide containing the this compound linker is shown in the following diagram.

Concluding Remarks

The use of this compound in solid-phase peptide synthesis provides a reliable method for introducing a long, flexible linker into peptide-based molecules. The protocols outlined in this document are based on well-established Boc-SPPS chemistry and can be adapted for various research and development applications. Successful incorporation of this compound is dependent on careful execution of the deprotection, neutralization, and coupling steps, as well as diligent monitoring of reaction completion.

References

Application Notes and Protocols for Boc-12-Ado-OH in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this field. These heterobifunctional molecules are engineered to simultaneously bind a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI by the proteasome.

The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a stable and productive ternary complex between the POI and the E3 ligase. Boc-12-Ado-OH (12-(tert-butoxycarbonylamino)dodecanoic acid) is a versatile, high-purity linker building block used in the synthesis of PROTACs. Its 12-carbon aliphatic chain provides a significant degree of spatial separation and flexibility, which can be optimized to achieve potent and selective protein degradation.

These application notes provide a comprehensive overview of the use of this compound in the synthesis and evaluation of PROTACs, complete with detailed protocols and illustrative data for the targeted degradation of Bromodomain-containing protein 4 (BRD4), a well-validated cancer target.

Mechanism of Action: PROTACs Utilizing an Aliphatic Linker

PROTACs synthesized with linkers like this compound function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).

Application Notes and Protocols for In-Cell Targeted Protein Degradation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation